An In-depth Technical Guide to 2,4,6-Trinitrobenzoic Acid: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 2,4,6-Trinitrobenzoic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2,4,6-trinitrobenzoic acid (TNBA). The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and related chemical research.
Chemical Properties and Structure
2,4,6-Trinitrobenzoic acid, with the IUPAC name 2,4,6-trinitrobenzoic acid , is a highly nitrated aromatic carboxylic acid. Its chemical formula is C₇H₃N₃O₈, and it has a molecular weight of 257.11 g/mol .[1][2] It is a pale yellow crystalline solid and is known to be a high explosive, necessitating careful handling and storage.[2]
Physicochemical Properties
The key physicochemical properties of 2,4,6-trinitrobenzoic acid are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₃N₃O₈ | [1][2] |
| Molecular Weight | 257.11 g/mol | [1][2] |
| Appearance | Pale yellow crystalline solid | [2] |
| Melting Point | 228.7 °C (decomposes) | [1] |
| Boiling Point | 436 °C (estimated) | |
| Density | 1.870 g/cm³ | |
| pKa | 0.65 | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in acetone, methanol, ethanol, and ether. Slightly soluble in benzene (B151609). | [1] |
| Vapor Pressure | 7.23 x 10⁻⁹ mm Hg | [1] |
| LogP | 0.23 | [1] |
Molecular Structure
The structure of 2,4,6-trinitrobenzoic acid consists of a benzene ring substituted with a carboxylic acid group and three nitro groups at positions 2, 4, and 6. The strong electron-withdrawing nature of the three nitro groups significantly influences the acidity of the carboxylic acid, making it a strong acid as indicated by its low pKa value. The molecule has an orthorhombic or rhombohedral crystal structure.[1]
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of 2,4,6-trinitrobenzoic acid.
Synthesis of 2,4,6-Trinitrobenzoic Acid
A common and well-documented method for the synthesis of 2,4,6-trinitrobenzoic acid is the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT).[1][3]
Caption: Simplified TGF-β1 signaling pathway in TNBS-induced colitis.
Relevance to Drug Development
The use of TNBS as a model for IBD highlights the potential for compounds with similar structures to interact with biological systems. While direct evidence for the biological activity of 2,4,6-trinitrobenzoic acid is limited, its structural similarity to TNBS suggests that it could be a subject of interest for investigating inflammatory processes. Researchers in drug development may consider TNBA as a starting point for the synthesis of novel compounds targeting pathways involved in inflammation and fibrosis.
Safety and Handling
2,4,6-Trinitrobenzoic acid is a high explosive and must be handled with extreme caution. [1][2]It is sensitive to heat, shock, and friction. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood, and the compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
This technical guide provides a detailed overview of the chemical properties, structure, and experimental protocols for 2,4,6-trinitrobenzoic acid. The information presented is intended to support the work of researchers, scientists, and drug development professionals. While the direct biological activity of TNBA is an area requiring further investigation, the established role of its sulfonic acid analog in inducing experimental colitis provides a valuable context for future research into its potential biological effects and applications in the development of new therapeutic agents.
